5-苯基哌啶-3-甲酸甲酯

描述

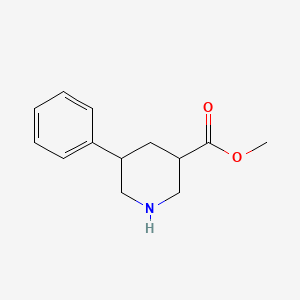

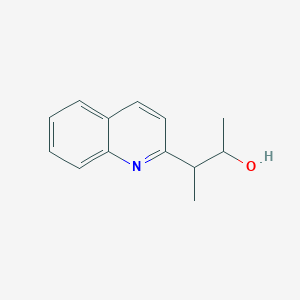

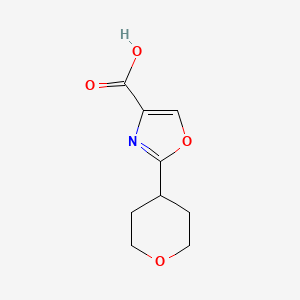

Methyl 5-phenylpiperidine-3-carboxylate, also referred to as MPPC, is an organic compound with a molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol.

Synthesis Analysis

The synthesis of Methyl 5-phenylpiperidine-3-carboxylate and its derivatives has been explored in several studies . A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form .Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5-phenylpiperidine-3-carboxylate are not explicitly mentioned in the retrieved sources, piperidine derivatives have been noted for their involvement in various reactions .科学研究应用

Synthesis of Biologically Active Piperidine Derivatives

Methyl 5-phenylpiperidine-3-carboxylate serves as a key intermediate in the synthesis of various biologically active piperidine derivatives. These compounds are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids . The versatility of this compound allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Development of Piperidine-Based Pharmaceuticals

The piperidine moiety is a common feature in more than twenty classes of drugs, highlighting its significance in the pharmaceutical industry . Methyl 5-phenylpiperidine-3-carboxylate can be utilized to develop potential drugs containing the piperidine structure, which are then subjected to biological evaluation for pharmacological activity .

Creation of Heterocyclic Amino Acids

This compound is also used in the synthesis of novel heterocyclic amino acids, such as methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . These serve as achiral and chiral building blocks for the development of new pharmaceuticals and have been synthesized regioselectively from piperidine carboxylic acids .

Inhibitors of Neuronal and Glial Uptake

Derivatives of Methyl 5-phenylpiperidine-3-carboxylate, such as dl-nipecotic acid, have shown to be potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro, which is crucial for the development of treatments for neurological disorders .

Agonists of Ionotropic Glutamate Receptors

Some derivatives act as agonists for ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) and non-NMDA receptors. This application is significant in the field of neuropharmacology, where modulation of these receptors can lead to new treatments for neurodegenerative diseases .

Synthesis of Piperidine-Containing Drugs

The compound is instrumental in the production of piperidine-containing drugs, which exhibit a range of pharmacophoric features and therapeutic applications. It’s a pivotal cornerstone in drug discovery, contributing to the diversity of treatment options available in modern medicine .

Research on Piperidine Nucleus in Drug Discovery

Methyl 5-phenylpiperidine-3-carboxylate is used in research focused on the piperidine nucleus, an essential heterocyclic system in drug production. Studies involving this compound contribute to understanding the role of the piperidine structure in pharmacology .

Designing Drugs with Specific Pharmacological Profiles

Finally, this compound aids in designing drugs with specific pharmacological profiles. By manipulating the piperidine structure, researchers can influence the biological activity and therapeutic potential of new pharmaceuticals .

作用机制

Target of Action

Methyl 5-phenylpiperidine-3-carboxylate is a phenylpiperidine derivative . Phenylpiperidines are known to have a variety of pharmacological effects, including morphine-like activity and other central nervous system effects . .

Mode of Action

Phenylpiperidines, in general, are known to interact with various receptors in the central nervous system

Biochemical Pathways

Phenylpiperidines are known to interact with various biochemical pathways in the central nervous system

Result of Action

Phenylpiperidines, in general, are known to have a variety of pharmacological effects, including morphine-like activity and other central nervous system effects .

属性

IUPAC Name |

methyl 5-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRCBQONYBQKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenylpiperidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428352.png)

![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)

![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)